REACTION_CXSMILES
|
C1O[C:4]2([CH2:9][CH2:8][C:7]([C:10]3[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=3[F:17])=[CH:6][CH2:5]2)[O:3]C1>C(OCC)(=O)C>[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[CH:7]1[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]1
|
Name
|
4-(2,3-difluorophenyl)-3-cyclohexenone ethylene ketal
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CC=C(CC2)C2=C(C(=CC=C2)F)F)O1
|
Name
|
palladium catalyst(Pd-C)
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 43 hours under a hydrogen pressure of 10 kg/cm2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
A catalyst was filtered away
|
Type
|
CONCENTRATION
|
Details
|
a filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
Thereafter, 225 ml of 1,4-dioxane, 675 ml of water, and 1 g of p-toluenesulfonic acid monohydrate were added to the residue
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the solvent was distilled away
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: toluene/hexane=19:1)
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Reaction Time |
43 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1F)C1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |